Unii-24P4O1J71F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIRT-2584 is a small molecule drug developed by Boehringer Ingelheim GmbHThis compound has been primarily investigated for its potential therapeutic applications in immune system diseases, skin diseases, and musculoskeletal diseases .
Preparation Methods
The synthesis of BIRT-2584 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is formulated as tablets for clinical trials, with doses ranging from 100 mg to 750 mg .
Chemical Reactions Analysis
BIRT-2584 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the interactions of small molecules with integrin receptors.
Biology: It is used to investigate the role of integrins in cell adhesion and migration.
Mechanism of Action
BIRT-2584 exerts its effects by blocking the integrin alpha-L/beta-2 complex, also known as lymphocyte function-associated antigen-1 (LFA-1). This inhibition prevents the adhesion and migration of leukocytes, thereby reducing inflammation. The compound also blocks the activation of local inflammatory cells, which helps alleviate the symptoms of diseases like psoriasis .
Comparison with Similar Compounds
BIRT-2584 is unique in its specific targeting of the integrin alpha-L/beta-2 complex. Similar compounds include:
Lifitegrast: Another integrin antagonist used for the treatment of dry eye disease.
Natalizumab: A monoclonal antibody that targets integrin alpha-4 for the treatment of multiple sclerosis and Crohn’s disease.
Vedolizumab: A monoclonal antibody that targets integrin alpha-4/beta-7 for the treatment of ulcerative colitis and Crohn’s disease.
Compared to these compounds, BIRT-2584 offers a unique mechanism of action by specifically targeting the integrin alpha-L/beta-2 complex, making it a promising candidate for treating immune-related diseases .
Properties
CAS No. |
688756-00-5 |
---|---|
Molecular Formula |
C23H20Cl2F3N5O5S |
Molecular Weight |
606.4 g/mol |
IUPAC Name |
(2S)-2-[[(5R)-7-(3,5-dichlorophenyl)-5-methyl-6-oxo-5-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[1,2-a]imidazol-3-yl]sulfonylamino]propanamide |
InChI |
InChI=1S/C23H20Cl2F3N5O5S/c1-12(19(29)34)31-39(36,37)18-11-30-21-32(16-8-14(24)7-15(25)9-16)20(35)22(2,33(18)21)10-13-3-5-17(6-4-13)38-23(26,27)28/h3-9,11-12,31H,10H2,1-2H3,(H2,29,34)/t12-,22+/m0/s1 |
InChI Key |
QSNSVPRLHYSSQG-AMXDTQDGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NS(=O)(=O)C1=CN=C2N1[C@](C(=O)N2C3=CC(=CC(=C3)Cl)Cl)(C)CC4=CC=C(C=C4)OC(F)(F)F |
Canonical SMILES |
CC(C(=O)N)NS(=O)(=O)C1=CN=C2N1C(C(=O)N2C3=CC(=CC(=C3)Cl)Cl)(C)CC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.